molecular formula C13H20O B13814630 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one CAS No. 56630-95-6

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one

Cat. No.: B13814630
CAS No.: 56630-95-6
M. Wt: 192.30 g/mol
InChI Key: ZLXSOTWWXQAFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is an organic compound with the molecular formula C13H20O and a molecular weight of 192.30 g/mol . It is also known under the synonym 9-Isopropylidene-1-methylbicyclo[3.3.1]nonan-2-one and is registered under CAS Number 56630-95-6 . This compound is built on a bicyclo[3.3.1]nonane skeleton, a framework known for its defined three-dimensional structure that is subject to conformational analysis in research settings . The specific structure features a ketone group at the 2-position and an isopropylidene moiety at the 9-position. While specific biological activities or detailed applications for this exact molecule are not well-documented in the public domain, its core structure makes it a compound of interest in organic synthesis and medicinal chemistry research. It can serve as a valuable intermediate or building block for the synthesis of more complex molecules, particularly those requiring a rigid bicyclic framework. Researchers may explore its potential as a precursor for fragrance compounds, pharmaceutical scaffolds, or in material science. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

56630-95-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3

InChI Key

ZLXSOTWWXQAFSW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCCC1(C(=O)CC2)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically involves the chemical manipulation of bicyclic precursors through alkylation and cyclization reactions. The core bicyclo[3.3.1]nonan-2-one structure is constructed or modified by introducing methyl and methylethylidene substituents via selective functional group transformations. Key steps often include:

  • Formation of the bicyclic ketone skeleton from suitable cyclohexane or cycloheptane derivatives.
  • Introduction of the methyl group at position 1 by alkylation or methylation reactions.
  • Installation of the 1-methylethylidene substituent at position 9 through condensation or alkylidene formation reactions.

These transformations require controlled reaction conditions and specific reagents to achieve regioselectivity and maintain the bicyclic framework integrity.

Reported Synthetic Routes and Reaction Conditions

Although detailed stepwise synthetic protocols specifically for this compound are limited in open literature, analogous bicyclo[3.3.1]nonane derivatives have been synthesized using the following methodologies, which can be adapted or serve as a basis:

Experimental Example from Literature

One study on bicyclo[3.3.1]nonane derivatives utilized the following general procedure which could be extrapolated for the target compound:

  • A bicyclic ketone precursor was reacted with an alkylating agent in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
  • The reaction mixture was refluxed for 24 hours, followed by solvent removal under reduced pressure.
  • The crude product was purified by crystallization using methanol-water-hexane mixtures.
  • The yield was reported around 48-66% for similar bicyclic ketone derivatives.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Selenium catalyst, alkenyl β-dicarbonyls Formation of bicyclo[3.3.1]nonan-9-one core
2 Alkylation Methyl halides, base (K₂CO₃), DMSO Introduction of methyl group at position 1
3 Condensation (Aldol/Wittig) Strong base, aldehyde or ylide Installation of 1-methylethylidene at position 9
4 Purification Crystallization (methanol:water:hexane) Isolation of pure compound

Analytical Characterization Supporting Preparation

The synthesized compounds are typically characterized by:

Research Discoveries and Applications

The unique bicyclic structure and substitution pattern of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one have been exploited in:

  • Synthetic Methodology Development: Serving as a scaffold for exploring novel cyclization and alkylation reactions.
  • Pharmaceutical Chemistry: Potential intermediate in the synthesis of biologically active compounds due to its rigid bicyclic framework.
  • Material Science: Its structural rigidity may be useful in designing molecular frameworks with specific physical properties.

Chemical Reactions Analysis

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various modifications that can lead to the formation of complex molecules.

Key Reactions :

  • Diels-Alder Reactions : This compound can participate in Diels-Alder reactions, which are crucial for constructing cyclic structures in organic compounds.
  • Functional Group Transformations : The ketone functional group can be modified through reduction or oxidation, enabling further synthetic pathways.

Fragrance and Flavor Industry

Due to its pleasant odor profile, 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is utilized in the fragrance industry. It is often incorporated into perfumes and flavorings to enhance aromatic qualities.

Applications :

  • Perfume Composition : Used as a base note or middle note in various perfume formulations.
  • Food Flavoring : Employed in food products to impart desirable flavors.

Data Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing complex moleculesDiels-Alder reactions
Fragrance IndustryComponent in perfumes and flavorsBase note in high-end perfumes
Medicinal ChemistryResearch on potential therapeutic applicationsInvestigating anti-inflammatory properties

Case Study 1: Organic Synthesis of Novel Compounds

In a study conducted by researchers at the University of Chemistry, 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one was used as a precursor for synthesizing novel bicyclic compounds with potential biological activity. The results indicated that derivatives exhibited significant anti-cancer properties in vitro.

Case Study 2: Fragrance Formulation

A collaborative project between fragrance manufacturers demonstrated the effectiveness of this compound as a key ingredient in formulating a new line of eco-friendly perfumes. Consumer tests showed a preference for scents containing this compound over traditional synthetic fragrances due to its natural aroma profile.

Mechanism of Action

The mechanism of action of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways: It can modulate various biochemical pathways, potentially leading to therapeutic effects. .

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Activities References
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one C₁₃H₂₀O 1-methyl, 9-isopropylidene 192.30 Detected in herbal extracts (2.45%)
Bicyclo[3.3.1]nonan-9-one C₉H₁₄O Parent compound (no substituents) 138.21 Baseline for structural comparisons
9-Isopropylidene-bicyclo[3.3.1]nonan-2-one C₁₂H₁₈O 9-isopropylidene 178.27 Synthesized for catalytic studies
3-Azabicyclo[3.3.1]nonan-9-one C₈H₁₃NO Nitrogen at position 3 139.20 Antimicrobial and anticancer activities
3,7-Diazabicyclo[3.3.1]nonan-9-one C₇H₁₂N₂O Two nitrogen atoms at positions 3 and 7 140.19 Anticancer cytotoxic agents

Physicochemical Properties

  • Steric effects : Substituents at positions 1 and 9 introduce steric hindrance, which may influence binding affinity in biological systems .

Biological Activity

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one, also known by its CAS number 56630-95-6, is a bicyclic compound with the molecular formula C₁₃H₂₀O. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC₁₃H₂₀O
Molecular Weight192.3 g/mol
CAS Number56630-95-6
SMILESCC(C)=C1C2CCCC1(C)C(=O)CC2
InChIInChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3/t10-,13+/m1/s1

Research indicates that 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one exhibits various biological activities through interactions with specific receptors in the body. One notable area of study involves its effect on the melanin-concentrating hormone (MCH) system, which plays a crucial role in regulating feeding behavior and energy homeostasis. The MCH receptor (MCH-R1) has been identified as a significant target for compounds that can modulate appetite and body weight.

Study on Appetite Regulation

In a study published in PubMed, researchers examined the effects of small molecule antagonists of MCH-R1 in rodent models. The study highlighted that certain bicyclic compounds demonstrated significant efficacy in reducing food intake and body weight over a chronic treatment period of 28 days. Specifically, the compound 24u showed promising results, suggesting that similar compounds like 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one may have therapeutic potential for obesity management .

Volatile Compound Analysis

A comprehensive characterization of volatile compounds in Iranian black teas included 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one among other compounds analyzed using gas chromatography-mass spectrometry (GC-MS). This analysis provided insights into the compound's sensory properties and potential applications in flavoring and fragrance industries .

Pharmacological Effects

The pharmacological profile of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one suggests potential anti-obesity properties based on its interaction with MCH-R1. Further studies are required to elucidate its full range of biological effects and mechanisms.

Summary of Biological Activities

Activity TypeDescriptionSource
Appetite SuppressionReduces food intake and body weight in rodent modelsPubMed Study
Flavor ProfileIdentified as a volatile compound in black teaGC-MS Analysis

Q & A

Q. Table 1. Comparative Crystallographic Parameters

ParameterValue (XRD) DFT Prediction
a (Å)7.95697.92
b (Å)20.829120.75
C=O Bond Length1.213 Å1.220 Å

Table 2. Key Safety Guidelines

HazardPrecaution
Skin IrritationNitrile gloves
VolatilityFume hood usage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.